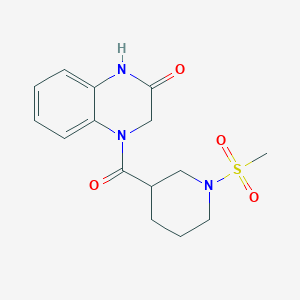

4-(1-methanesulfonylpiperidine-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Beschreibung

4-(1-Methanesulfonylpiperidine-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalin-2-one core substituted at position 4 with a 1-methanesulfonylpiperidine-3-carbonyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though specific biological data remain unreported in accessible literature.

Eigenschaften

IUPAC Name |

4-(1-methylsulfonylpiperidine-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-23(21,22)17-8-4-5-11(9-17)15(20)18-10-14(19)16-12-6-2-3-7-13(12)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYSPWWDLFVIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(1-methanesulfonylpiperidine-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 302.37 g/mol. The structure features a tetrahydroquinoxalinone moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that compounds similar to tetrahydroquinoxalinones exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoxaline have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often associated with the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that tetrahydroquinoxaline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 15 | Cell cycle arrest |

The biological activity of 4-(1-methanesulfonylpiperidine-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption in replication and transcription processes.

- Signal Transduction Pathways : Modulation of signaling pathways related to cell growth and apoptosis has been observed in related structures.

Case Studies

Several case studies highlight the efficacy of tetrahydroquinoxaline derivatives:

- A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited tumor growth in xenograft models of breast cancer.

- Another investigation reported the synthesis and evaluation of various tetrahydroquinoxaline derivatives, revealing a strong correlation between structural modifications and enhanced antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Mesyl vs.

- Piperidine Position : The target compound’s piperidine-3-carbonyl group introduces a steric and electronic profile distinct from the piperidin-4-yl group in , which lacks the carbonyl and mesyl modifications.

Physicochemical Properties

Collision cross-section (CCS) data, predictive of molecular conformation and ion mobility, are available for the 4-(piperidin-4-yl) analog :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 232.14444 | 155.6 |

| [M+Na]+ | 254.12638 | 167.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.